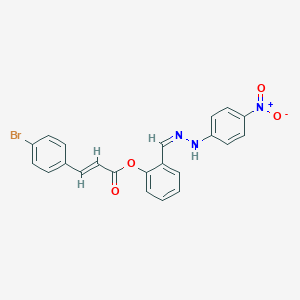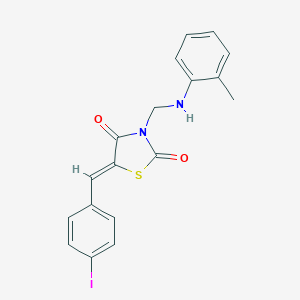![molecular formula C16H19BrN2O2 B386698 N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE](/img/structure/B386698.png)
N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound with the molecular formula C16H19BrN2O2 and a molecular weight of 351.24 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a bicycloheptane ring structure, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
The synthesis of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Análisis De Reacciones Químicas
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be compared with other similar compounds, such as:
N’-(5-chloro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
N’-(5-fluoro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
N’-(5-iodo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide:
These comparisons highlight the uniqueness of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential advantages in various scientific research applications.
Propiedades
Fórmula molecular |
C16H19BrN2O2 |
|---|---|
Peso molecular |
351.24g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-21-14-7-6-11(17)8-10(14)9-18-19-16(20)15-12-4-2-3-5-13(12)15/h6-9,12-13,15H,2-5H2,1H3,(H,19,20)/b18-9+ |
Clave InChI |
QMWBRQVTGBUOAJ-GIJQJNRQSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3 |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2C3C2CCCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-mesityl-3-[(phenoxyacetyl)hydrazono]butanamide](/img/structure/B386616.png)
![2-chloro-N-[1-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B386617.png)

![Ethyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386621.png)
![2-chloro-N-[1-({2-[(5-iodo-2-furyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B386622.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386624.png)


![N-(3,4-dichlorophenyl)-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B386631.png)
![3-[(2-Chloroanilino)methyl]-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386632.png)
![N-{1-[(benzylsulfanyl)methyl]-2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B386635.png)
![3-chloro-N'-[(Z)-1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene]benzohydrazide](/img/structure/B386636.png)
![1-{[(4-Iodophenyl)imino]methyl}-2-naphthyl 4-chlorobenzoate](/img/structure/B386637.png)
![N-(4-isopropylphenyl)-N-{2-[2-(3-methoxy-4-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B386639.png)
